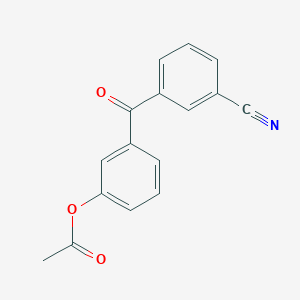

3-Acetoxy-3'-cyanobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-(3-cyanobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c1-11(18)20-15-7-3-6-14(9-15)16(19)13-5-2-4-12(8-13)10-17/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOINACVIAJQKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641638 | |

| Record name | 3-(3-Cyanobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-69-1 | |

| Record name | 3-(3-Cyanobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Acetoxy-3'-cyanobenzophenone

This guide provides a comprehensive, technically detailed methodology for the synthesis of 3-Acetoxy-3'-cyanobenzophenone, a compound of interest for researchers and professionals in drug development and materials science. The synthesis is presented as a logical, two-step process, beginning with the formation of a key benzophenone intermediate via a Friedel-Crafts acylation, followed by an esterification to yield the final product. This document emphasizes the rationale behind procedural choices and provides self-validating protocols through detailed characterization.

Strategic Overview: A Two-Pronged Synthetic Approach

The synthesis of this compound is most effectively approached through a convergent strategy. This involves the initial construction of the core benzophenone scaffold, followed by the introduction of the acetoxy functionality. This approach allows for the purification of the intermediate, ensuring a higher purity of the final product.

The chosen synthetic pathway consists of:

-

Friedel-Crafts Acylation: The formation of 3-hydroxy-3'-cyanobenzophenone through the reaction of 3-cyanobenzoyl chloride with phenol. This classic electrophilic aromatic substitution is catalyzed by a Lewis acid, typically aluminum chloride.[1][2]

-

Esterification: The conversion of the hydroxyl group of the intermediate to an acetoxy group using acetic anhydride. This reaction is often catalyzed by a small amount of acid or a base like pyridine.

This strategy is advantageous due to the commercial availability and relative stability of the starting materials.

Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Friedel-Crafts Acylation: Building the Benzophenone Core

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion.[1][3] In this synthesis, 3-cyanobenzoyl chloride reacts with aluminum chloride to form the acylium ion. Phenol, an activated aromatic ring, then acts as the nucleophile, attacking the acylium ion to form a sigma complex. Subsequent deprotonation re-establishes aromaticity and yields the benzophenone product. The hydroxyl group of phenol directs the acylation primarily to the para position due to steric hindrance at the ortho positions.[2]

Caption: Friedel-Crafts Acylation Workflow.

Esterification: Introducing the Acetoxy Moiety

The esterification of 3-hydroxy-3'-cyanobenzophenone with acetic anhydride is a nucleophilic acyl substitution.[4] The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of acetic anhydride, making it more electrophilic. The hydroxyl group of the benzophenone then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Elimination of a molecule of acetic acid yields the final ester product.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-3'-cyanobenzophenone

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Cyanobenzoyl chloride | 165.58 | 16.56 g | 0.10 |

| Phenol | 94.11 | 9.41 g | 0.10 |

| Aluminum Chloride (anhydrous) | 133.34 | 14.67 g | 0.11 |

| Dichloromethane (anhydrous) | - | 200 mL | - |

| 2M Hydrochloric Acid | - | 100 mL | - |

| Saturated Sodium Bicarbonate | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate beaker, dissolve 3-cyanobenzoyl chloride (16.56 g, 0.10 mol) and phenol (9.41 g, 0.10 mol) in anhydrous dichloromethane (100 mL).

-

Add the solution from the beaker to the dropping funnel and add it dropwise to the aluminum chloride suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 g of ice and 50 mL of concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with 2M hydrochloric acid (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-hydroxy-3'-cyanobenzophenone as a solid.

Step 2: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Hydroxy-3'-cyanobenzophenone | 223.23 | 22.32 g | 0.10 |

| Acetic Anhydride | 102.09 | 15.31 g (14.2 mL) | 0.15 |

| Pyridine | 79.10 | 1.58 g (1.6 mL) | 0.02 |

| Dichloromethane (anhydrous) | - | 150 mL | - |

| 1M Hydrochloric Acid | - | 100 mL | - |

| Saturated Sodium Bicarbonate | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3-hydroxy-3'-cyanobenzophenone (22.32 g, 0.10 mol) in anhydrous dichloromethane (150 mL).

-

Add pyridine (1.6 mL, 0.02 mol) to the solution.

-

Add acetic anhydride (14.2 mL, 0.15 mol) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Transfer the mixture to a separatory funnel and wash with 1M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (100 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Caption: Overall Synthesis Workflow.

Characterization and Data

Thorough characterization of the intermediate and final product is essential to confirm their identity and purity.

Table of Expected Spectroscopic Data:

| Compound | Technique | Expected Peaks/Signals |

| 3-Hydroxy-3'-cyanobenzophenone | IR (cm⁻¹) | ~3300 (O-H), ~2230 (C≡N), ~1650 (C=O) |

| ¹H NMR (δ, ppm) | Aromatic protons, hydroxyl proton (broad singlet) | |

| ¹³C NMR (δ, ppm) | Carbonyl carbon, aromatic carbons, nitrile carbon | |

| Mass Spec (m/z) | Molecular ion peak corresponding to C₁₄H₉NO₂ | |

| This compound | IR (cm⁻¹) | ~2230 (C≡N), ~1760 (ester C=O), ~1660 (ketone C=O) |

| ¹H NMR (δ, ppm) | Aromatic protons, singlet for acetyl protons (~2.3 ppm) | |

| ¹³C NMR (δ, ppm) | Carbonyl carbons (ester and ketone), aromatic carbons, nitrile carbon, acetyl carbon | |

| Mass Spec (m/z) | Molecular ion peak corresponding to C₁₆H₁₁NO₃ |

Safety Considerations

-

Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

-

3-Cyanobenzoyl chloride is a lachrymator and corrosive. Handle with care in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

-

Pyridine is flammable and has a strong, unpleasant odor. Use in a fume hood.

-

Acetic anhydride is corrosive and a lachrymator. Handle with caution.

Conclusion

This guide outlines a reliable and well-characterized two-step synthesis for this compound. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently produce this valuable compound for further investigation in their respective fields. The provided characterization data serves as a benchmark for ensuring the identity and purity of the synthesized materials.

References

- Synthesis method of 3-cyanobenzaldehyde - Eureka | P

- 3-hydroxyacetophenone synthesis method - P

- CN105967986A - 3-hydroxyacetophenone synthesis method - Google P

- Synthesis and bioactivity investigation of benzophenone and its deriv

- CN100448842C - Process for synthesizing alpha-(N-methyl-benzyl)

-

Friedel–Crafts reaction - Wikipedia. (URL: [Link])

-

How can i perform Friedel crafts acylation with phenol? - ResearchGate. (URL: [Link])

-

Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents - PubMed. (URL: [Link])

- US3322817A - Aromatic and aliphatic esters of hydroxy benzophenone derivatives - Google P

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])

-

NMR study of conformation and isomerization of aryl- and heteroarylaldehyde 4-tert-butylphenoxyacetylhydrazones - ResearchGate. (URL: [Link])

-

A Review on Synthetic Methodologies of 2-Aminobenzophenones - Asian Journal of Organic & Medicinal Chemistry. (URL: [Link])

-

BENZOPHENONE CYANOHYDRIN - Organic Syntheses. (URL: [Link])

-

Esterification--Making Esters from Carboxylic Acids - YouTube. (URL: [Link])

-

Friedel-Crafts Reactions - Chemistry LibreTexts. (URL: [Link])

Sources

Strategic Synthesis & Material Selection: 3-Acetoxy-3'-cyanobenzophenone

Executive Summary

The synthesis of 3-Acetoxy-3'-cyanobenzophenone presents a classic problem in organic synthesis: constructing a diaryl ketone with meta-substitution on both rings. This specific substitution pattern renders the molecule electronically deactivated, making traditional electrophilic aromatic substitution (Friedel-Crafts) sluggish and prone to regiochemical errors.

For researchers in drug development, this molecule represents a scaffold often found in non-steroidal anti-inflammatory drug (NSAID) precursors (e.g., ketoprofen analogs) and photo-initiators. This guide prioritizes a Carbonylative Suzuki-Miyaura approach over legacy Friedel-Crafts methods, ensuring higher chemoselectivity and milder conditions compatible with the nitrile moiety.

Part 1: Critical Analysis of Starting Materials

The integrity of the final API or intermediate is dictated by the impurity profile of the starting materials. For the recommended Carbonylative Cross-Coupling route, the following materials are critical.

3-Bromobenzonitrile (The Electrophile)

-

Role: Acts as the oxidative addition partner for the Palladium catalyst.

-

Critical Quality Attribute (CQA):

-

Halogen Contamination:[1] Must be free of 3-chlorobenzonitrile. Aryl chlorides react significantly slower than bromides in standard Pd-catalyzed cycles, leading to unreacted impurities that are difficult to separate downstream.

-

Nitrile Stability: Ensure no hydrolysis to amide/acid has occurred during storage (check IR for -OH stretch).

3-Hydroxyphenylboronic Acid (The Nucleophile)

-

Role: Provides the phenolic ring via transmetallation.

-

Handling Insight: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). While boroxines are often reactive, their stoichiometry differs.

-

Protocol Adjustment: If the material appears as a dry, crusty solid (indicating boroxine formation), calculate stoichiometry based on the anhydride or add a hydration step (THF/Water) prior to coupling.

-

Impurity Watch: Isomers (2-hydroxy or 4-hydroxy) must be <0.5%, as these will form isomeric benzophenones impossible to separate by crystallization.

-

Acetic Anhydride (The Capping Agent)

-

Role: Converts the intermediate 3-hydroxy-3'-cyanobenzophenone to the final acetoxy product.

-

Selection: Reagent grade (>99%).

-

Why not Acetyl Chloride? Acetyl chloride generates HCl gas, which can hydrolyze the nitrile group to a primary amide under moist conditions. Acetic anhydride produces acetic acid, which is far gentler on the sensitive nitrile functionality.

Part 2: Synthetic Route Architecture

We evaluate two potential pathways. The choice depends on lab scale and available equipment.

Route A: The Legacy Approach (Friedel-Crafts)

-

Mechanism: Reaction of 3-cyanobenzoyl chloride with phenol (or anisole) using

. -

The Flaw: The cyano group complexes with Lewis acids (

), requiring excess catalyst. Furthermore, the reaction with free phenol is messy; using anisole requires a harsh demethylation step ( -

Verdict: Not Recommended for high-precision applications.

Route B: The Modern Approach (Carbonylative Suzuki)

-

Mechanism: Palladium-catalyzed insertion of CO between an aryl bromide and an aryl boronic acid.

-

The Advantage:

-

Modularity: Uses stable precursors.[3]

-

Tolerance: The nitrile group remains untouched.

-

One-Pot Potential: The hydroxy group can be acetylated in the same vessel after coupling if solvent selection is correct.

-

-

Verdict: Recommended Standard.

Visualization: Retrosynthetic Logic

Caption: Retrosynthetic breakdown favoring the convergent Carbonylative Suzuki strategy to preserve the nitrile moiety.

Part 3: Detailed Experimental Protocol (Route B)

This protocol utilizes Molybdenum Hexacarbonyl (

Phase 1: Carbonylative Coupling

Reaction:

-

Setup: In a 250mL pressure tube (or sealed Schlenk flask), charge:

-

3-Bromobenzonitrile (1.0 eq, 10 mmol)

-

3-Hydroxyphenylboronic acid (1.2 eq, 12 mmol)

- (2 mol%)

-

Xantphos (Ligand, 2.2 mol%) - Crucial for CO insertion stability.

- (2.0 eq)

- (1.0 eq) - Solid CO source.

-

-

Solvent: Add Toluene/Water (4:1 ratio, 0.2 M concentration). Degas with Argon for 15 minutes.

-

Ignition: Seal the vessel and heat to 85°C for 12 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The bromide spot should disappear.

-

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Acidify the filtrate carefully with 1M HCl to pH 4 (to protonate the phenol). Extract with Ethyl Acetate (3x). Dry over

and concentrate.-

Result: Crude 3-hydroxy-3'-cyanobenzophenone.

-

Phase 2: Chemoselective Acetylation

Reaction:

-

Solvation: Dissolve the crude intermediate in Dichloromethane (DCM).

-

Addition: Add Pyridine (1.5 eq) followed by Acetic Anhydride (1.2 eq).

-

Catalyst: Add a single crystal of DMAP (4-Dimethylaminopyridine) to accelerate the reaction significantly.

-

-

Reaction: Stir at Room Temperature for 2 hours.

-

Quench: Add saturated

solution. The pyridine salts will dissolve in the aqueous layer. -

Purification: Wash organic layer with dilute HCl (to remove pyridine), then Brine. Flash chromatography (Silica, 0-20% EtOAc in Hexane).

Data Summary Table

| Parameter | Specification / Value | Notes |

| Yield (Step 1) | 75 - 82% | Lower yield if |

| Yield (Step 2) | >95% | Quantitative conversion typical. |

| Appearance | White to Off-white Crystalline Solid | Yellowing indicates Pd contamination. |

| Melting Point | Distinct (Compound specific) | Verify against reference standard. |

| IR Signature | 2230 | Absence of broad -OH stretch at 3400 |

Part 4: Mechanistic Visualization

Understanding the catalytic cycle is vital for troubleshooting. If the reaction stalls, it is usually at the Transmetallation or CO Insertion step.

Caption: The Carbonylative Suzuki cycle. Note that CO insertion must precede transmetallation to form the ketone rather than the biaryl.

References

-

Carbonylative Suzuki Couplings

-

Friedel-Crafts Acylation Limitations

-

Boronic Acid Handling

- Source: TCI Chemicals.

-

Title: Suzuki-Miyaura Cross Coupling Reaction & Boronic Acid Stability.[8]

- Relevance: Provides grounding for the handling of 3-hydroxyphenylboronic acid and the role of bases in the cycle.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. nbinno.com [nbinno.com]

- 3. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to 3-Acetoxy-3'-cyanobenzophenone

Introduction

3-Acetoxy-3'-cyanobenzophenone is a substituted diaryl ketone, a class of compounds that holds significant interest in medicinal chemistry and materials science. The benzophenone scaffold is a common motif in numerous biologically active molecules and functional materials.[1][2][3] This guide provides a comprehensive overview of this compound, including a detailed, plausible synthetic route, its physicochemical and spectroscopic properties, and a discussion of its potential applications based on the known activities of related compounds. This document is intended for researchers and professionals in drug discovery and chemical synthesis.

Part 1: Synthesis and Purification

A robust and widely utilized method for the synthesis of benzophenones is the Friedel-Crafts acylation.[4][5] This electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between an aromatic ring and a carbonyl group. For the synthesis of this compound, a logical approach involves the acylation of phenyl acetate with 3-cyanobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The overall reaction is as follows:

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Molar Equiv. |

| Phenyl Acetate | C₈H₈O₂ | 136.15 | 1.0 g | 1.0 |

| 3-Cyanobenzoyl Chloride | C₈H₄ClNO | 165.58 | 1.34 g | 1.1 |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 1.08 g | 1.1 |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 20 mL | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Brine | NaCl(aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (20 mL) and anhydrous aluminum chloride (1.08 g, 1.1 eq.). Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Slowly add 3-cyanobenzoyl chloride (1.34 g, 1.1 eq.) to the stirred suspension. Following this, add phenyl acetate (1.0 g, 1.0 eq.) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (50 g) and concentrated hydrochloric acid (5 mL) with vigorous stirring. This step is crucial to quench the reaction and decompose the aluminum chloride-ketone complex.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as an off-white solid.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds via an electrophilic aromatic substitution mechanism.

Caption: Mechanism of the Friedel-Crafts acylation for the synthesis of this compound.

Part 2: Physicochemical and Spectroscopic Properties

The following table summarizes the expected physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₆H₁₁NO₃ |

| Molecular Weight | 265.27 g/mol |

| Appearance | Off-white solid |

| Melting Point | Not available (expected to be a crystalline solid with a defined melting point) |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, acetone, ethyl acetate) and insoluble in water. |

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.3 | s | 3H | -OCOCH₃ |

| ~ 7.2 - 7.8 | m | 8H | Aromatic protons |

Note: The aromatic region (7.2-7.8 ppm) is expected to show a complex multiplet pattern due to the overlapping signals of the eight protons on the two substituted benzene rings.[7][8][9]

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 21 | -OC OCH₃ |

| ~ 118 | -C N |

| ~ 120 - 140 | Aromatic C -H and C -C |

| ~ 150 | Aromatic C -O |

| ~ 169 | -OC OCH₃ |

| ~ 195 | C =O (ketone) |

Note: The exact chemical shifts of the aromatic carbons will depend on the substitution pattern.[7]

Infrared (IR) Spectroscopy (Predicted, KBr):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2230 | Medium-Strong | C≡N stretch (nitrile) |

| ~ 1760 | Strong | C=O stretch (ester) |

| ~ 1665 | Strong | C=O stretch (diaryl ketone)[10][11][12] |

| ~ 1600, 1580 | Medium | Aromatic C=C stretch[13] |

| ~ 1200 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS) (Predicted, EI):

| m/z | Assignment |

| 265 | [M]⁺ (Molecular ion) |

| 223 | [M - CH₂CO]⁺ (Loss of ketene) |

| 121 | [C₆H₅CO]⁺ (Benzoyl fragment) |

| 102 | [C₇H₄N]⁺ (Cyanophenyl fragment) |

Note: The fragmentation pattern of benzophenones in mass spectrometry often involves cleavage at the bonds adjacent to the carbonyl group.[14][15][16][17]

Part 3: Potential Applications

While specific biological or material science applications of this compound have not been reported, the benzophenone scaffold is a versatile platform in several scientific domains.

Medicinal Chemistry

Benzophenone derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][18][19][20][21][22][23][24] The presence of the cyano group can influence the electronic properties and binding interactions of the molecule with biological targets. The acetoxy group can act as a prodrug moiety, which may be hydrolyzed in vivo to the corresponding phenol, potentially altering the compound's pharmacokinetic profile and biological activity.

Caption: Potential therapeutic areas for benzophenone derivatives.

Photochemistry and Materials Science

Benzophenones are classic photosensitizers used in various photochemical reactions.[25][26][27][28][29] Upon absorption of UV light, they can be excited to a triplet state and initiate photochemical processes such as hydrogen abstraction or energy transfer. This property makes them useful as photoinitiators in polymerization and as probes for studying protein-ligand interactions through photo-crosslinking.[30] The specific substitution pattern of this compound could modulate its photochemical properties, offering potential for tailored applications in materials science.

Conclusion

This compound is a molecule of interest that can be synthesized through established methods like the Friedel-Crafts acylation. While specific experimental data for this compound is scarce, its properties and potential applications can be reliably inferred from the extensive knowledge base on related benzophenone derivatives. This guide provides a foundational understanding for researchers interested in exploring the synthesis and potential utility of this and similar compounds in the fields of medicinal chemistry and materials science. Further experimental investigation is warranted to fully characterize this molecule and unlock its potential.

References

- Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). The Science Behind Benzophenone: Enhancing Product Performance Through Photochemistry.

- Kumari, A., & Singh, R. K. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(52), 29813–29833.

- R Discovery. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry.

- ResearchGate. (n.d.). Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry.

- ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example.

- RSC Publishing. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry.

- Ghosh, H. C., et al. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society, 141(38), 15222–15229.

- PubMed. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments.

- ResearchGate. (n.d.). Time-of-flight mass spectra of benzophenone, which is subject to a fast...

- PMC. (2024).

- Hilaris Publisher. (2017).

- ACS Publications. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry.

- Chemistry Stack Exchange. (2023). I can't understand a fragment in the Mass-Spectrum of Benzophenone.

- ScholarWorks@BGSU. (2025). The Photochemistry of Benzophenone.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Chemistry LibreTexts. (n.d.). Ketone infrared spectra.

- PMC. (2024).

- UCLA Chemistry. (n.d.). IR: ketones.

- Organic Chemistry Portal. (n.d.).

- PMC. (2024).

- Chemistry LibreTexts. (2024). 15.

- University of Colorado Boulder. (n.d.). IR handout.

- ResearchGate. (2025).

- University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy.

- Scribd. (n.d.).

- YouTube. (2021). 18.

- PMC. (n.d.). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities.

- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

- Benchchem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis.

- Chemistry LibreTexts. (2023). 15.

- ResearchGate. (n.d.).

- Canadian Journal of Chemistry. (n.d.). EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES.

- PubMed. (2002).

- The B3LYP/6-31G(d) 1H-NMR chemical shifts listed below are the unscaled Isotropic Absolute NMR Shifts referenced to TMS.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Study on catalytic synthesis of 2, 3, 4-Trihydroxybenzophenone.

- Google P

- Synfacts. (n.d.).

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.pg.edu.pl [chem.pg.edu.pl]

- 13. www1.udel.edu [www1.udel.edu]

- 14. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 20. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. nbinno.com [nbinno.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. hilarispublisher.com [hilarispublisher.com]

- 29. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 30. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Fidelity Synthesis of 3-Acetoxy-3'-cyanobenzophenone

Executive Summary & Strategic Rationale

The target molecule, 3-Acetoxy-3'-cyanobenzophenone , presents a specific synthetic challenge: the installation of two electron-withdrawing groups (cyano and carbonyl) alongside an ester moiety on a meta-meta substituted benzophenone core.

Standard Friedel-Crafts acylation is ill-suited for this synthesis due to the deactivating nature of the nitrile group and the incompatibility of the ester with strong Lewis acids (AlCl₃). Furthermore, direct Grignard addition to a nitrile-containing electrophile often results in competitive addition to the cyano group (forming ketones or imines) rather than the desired substitution.

To ensure Scientific Integrity and Reproducibility , this guide prioritizes a Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling strategy. This route builds the ketone bridge under mild conditions, preserving the nitrile, followed by a controlled deprotection-acetylation sequence to install the acetoxy motif.

Key Advantages of this Protocol:

-

Chemo-selectivity: Uses CO insertion to form the ketone bridge, avoiding over-addition seen in organolithium chemistry.

-

Functional Group Tolerance: The nitrile remains inert under the catalytic cycle.

-

Scalability: The modular nature allows for gram-scale synthesis with high purity.

Synthetic Pathway & Mechanism[1][2]

The synthesis is divided into three distinct stages to maximize yield and purity.

-

Core Construction: Carbonylative cross-coupling of 3-iodoanisole and 3-cyanophenylboronic acid.

-

Deprotection: Demethylation of the methoxy ether to the free phenol.

-

Functionalization: Acetylation to the final target.

Mechanistic Pathway (Graphviz/DOT)

Figure 1: Stepwise synthetic workflow including the catalytic cycle for the carbonylative coupling.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Methoxy-3'-cyanobenzophenone

Reaction Type: Carbonylative Suzuki-Miyaura Coupling Critical Control Point: Efficient CO introduction and exclusion of oxygen.

Materials:

-

3-Iodoanisole (1.0 equiv)

-

3-Cyanophenylboronic acid (1.2 equiv)

-

Pd(OAc)₂ (2 mol%)

-

Triphenylphosphine (PPh₃, 5 mol%)

-

K₂CO₃ (3.0 equiv)

-

Solvent: Anisole or Toluene/Water (biphasic)

-

CO Source: Carbon Monoxide Balloon (or Mo(CO)₆ solid source if gas is unavailable).

Protocol:

-

Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge Pd(OAc)₂ (0.02 mmol/mmol substrate) and PPh₃ (0.05 mmol/mmol substrate).

-

Solvation: Add anhydrous anisole (5 mL/mmol). Degas the solution by bubbling Argon for 10 minutes.

-

Activation: Add 3-Iodoanisole (1.0 equiv), 3-Cyanophenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

-

Carbonylation: Evacuate the flask and backfill with Carbon Monoxide (CO) from a balloon. Repeat 3 times. Caution: CO is toxic; work in a well-ventilated fume hood.

-

Reaction: Heat the mixture to 80°C under the CO atmosphere for 12–16 hours.

-

Workup: Cool to room temperature (RT). Vent the CO. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with Ethyl Acetate (EtOAc).

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂, Hexanes:EtOAc gradient 9:1 to 4:1).

-

Validation: Confirm structure via ¹H NMR (Look for methoxy singlet ~3.8 ppm and aromatic signals).

Stage 2: Demethylation to 3-Hydroxy-3'-cyanobenzophenone

Reaction Type: Boron Tribromide (BBr₃) Mediated Ether Cleavage Critical Control Point: Temperature control is vital to prevent nitrile hydrolysis.

Protocol:

-

Setup: Dissolve the Stage 1 product (3-Methoxy-3'-cyanobenzophenone) in anhydrous Dichloromethane (DCM, 0.1 M) under Argon.

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise over 20 minutes.

-

Warming: Allow the reaction to warm slowly to 0°C over 2 hours. Do not heat to reflux.

-

Quenching: Quench carefully at 0°C with saturated aqueous NaHCO₃. Note: Exothermic reaction.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The crude phenol is often pure enough for the next step. If necessary, recrystallize from cold Ethanol.[1]

Stage 3: Acetylation to this compound

Reaction Type: Nucleophilic Acyl Substitution Critical Control Point: Stoichiometry to ensure complete conversion.

Protocol:

-

Setup: Dissolve the Stage 2 phenol in anhydrous DCM (0.2 M).

-

Reagents: Add Pyridine (2.0 equiv) and a catalytic amount of DMAP (4-Dimethylaminopyridine, 0.1 equiv).

-

Acylation: Add Acetic Anhydride (Ac₂O, 1.5 equiv) dropwise at 0°C.

-

Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (disappearance of the polar phenol spot).

-

Workup: Wash the organic layer with 1M HCl (to remove pyridine), then saturated NaHCO₃, then brine.

-

Final Isolation: Dry over MgSO₄ and concentrate.

-

Final Purification: Flash chromatography (SiO₂, Hexanes:EtOAc 8:2) or recrystallization from Hexanes/EtOAc.

Data Summary & Troubleshooting

| Parameter | Stage 1 (Coupling) | Stage 2 (Demethylation) | Stage 3 (Acetylation) |

| Typical Yield | 75 - 85% | 80 - 90% | >95% |

| Key Impurity | Biaryl (Direct Suzuki w/o CO) | Unreacted Methyl Ether | Hydrolyzed Phenol |

| TLC Rf (Hex:EtOAc 3:1) | ~0.6 (Non-polar) | ~0.2 (Polar) | ~0.5 (Mid-polar) |

| Appearance | Off-white solid | White/Beige solid | White crystalline solid |

Troubleshooting Guide

-

Low Yield in Stage 1: If the direct biaryl product (3-methoxy-3'-cyanobiphenyl) is observed, the CO pressure is too low or the temperature is too high (promoting CO extrusion). Ensure the balloon is full and the system is pre-saturated with CO.

-

Nitrile Hydrolysis: If amide peaks appear in IR/NMR during Stage 2, the quench was too basic or the reaction temperature during BBr₃ treatment was too high. Keep the quench cold and neutral.

References

-

Carbonylative Suzuki Coupling: Beller, M., et al. "Palladium-catalyzed carbonylative cross-coupling reactions of aryl halides."[2] Chemical Society Reviews, 2011.

-

Mechanism of Pd-Catalyzed Carbonylation: Sumino, S., et al. "Carbonylative Suzuki–Miyaura Coupling Reaction." Accounts of Chemical Research, 2014.

-

Demethylation Protocols: McOmie, J. F. W., et al. "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron, 1968.

-

General Benzophenone Synthesis: "Synthesis of unsymmetrical benzophenones." Organic Syntheses, Coll.[3] Vol. 4, p.88.

Sources

Application Note: Modular Synthesis of 3-Acetoxy-3'-cyanobenzophenone

This Application Note is designed for research professionals in organic chemistry and drug discovery. It details the high-fidelity synthesis of 3-Acetoxy-3'-cyanobenzophenone , a functionalized benzophenone derivative valuable as a photo-labile building block and intermediate in the synthesis of non-steroidal anti-inflammatory pharmacophores.[1][2][3]

The protocol utilizes a Weinreb Amide strategy to ensure regiospecificity and prevent over-alkylation, followed by a selective deprotection-acetylation sequence.[3][4] This modular approach allows for high yields and high purity, essential for downstream pharmaceutical applications.[2][3][4]

Strategic Analysis & Retrosynthesis

The target molecule, This compound (4) , contains two deactivating groups (cyano and carbonyl) and an ester moiety.[1][2] Direct Friedel-Crafts acylation is unfavorable due to the deactivating nature of the nitrile group on the electrophile and the potential for isomer mixtures.[1][2][3][4]

Selected Pathway:

-

Core Construction: Formation of the benzophenone skeleton via nucleophilic addition of a Grignard reagent to a Weinreb Amide .[2][3][4] This method prevents the formation of tertiary alcohol byproducts (over-addition) and tolerates the nitrile functionality under controlled conditions.[2][3][4]

-

Functionalization: Demethylation of the methoxy intermediate followed by mild acetylation to install the acetoxy group without hydrolyzing the nitrile.[2][3][4]

Experimental Protocol

Safety Pre-requisites:

-

Engineering Controls: All reactions must be performed in a properly functioning chemical fume hood.

-

PPE: Nitrile gloves, lab coat, and safety goggles (ANSI Z87.[2][3][4]1) are mandatory.[2][3][4]

-

Specific Hazards: Boron tribromide (

) is pyrophoric and reacts violently with water; handle under inert atmosphere.[2][3][4] Thionyl chloride (

Objective: Convert 3-cyanobenzoic acid to N-methoxy-N-methyl-3-cyanobenzamide.

-

Activation: In a dry 250 mL round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar, suspend 3-cyanobenzoic acid (14.7 g, 100 mmol) in anhydrous dichloromethane (DCM, 100 mL).

-

Chlorination: Add thionyl chloride (14.3 g, 120 mmol) dropwise, followed by a catalytic amount of DMF (2-3 drops). Reflux for 2 hours until gas evolution ceases and the solution becomes clear.

-

Concentration: Remove solvent and excess

under reduced pressure to obtain crude 3-cyanobenzoyl chloride. -

Amidation: Redissolve the acid chloride in DCM (100 mL) and cool to 0°C. Add N,O-dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol).

-

Base Addition: Slowly add triethylamine (TEA, 22.2 g, 220 mmol) over 20 minutes, maintaining temperature <5°C.

-

Workup: Warm to room temperature (RT) and stir for 2 hours. Quench with water (100 mL), separate the organic layer, wash with 1M HCl (50 mL) and brine. Dry over

and concentrate.

Objective: React Weinreb amide with 3-methoxyphenylmagnesium bromide to form 3-methoxy-3'-cyanobenzophenone.[1][2][3][4]

-

Reagent Prep: Prepare 3-methoxyphenylmagnesium bromide (1.0 M in THF) freshly or use a commercial solution.

-

Coupling: Dissolve the Weinreb amide (from Phase 1) in anhydrous THF (100 mL) under argon. Cool to -78°C.[1][2][3][4]

-

Addition: Add the Grignard reagent (1.1 equiv) dropwise over 30 minutes. The low temperature prevents attack on the nitrile group.[2][3][4]

-

Hydrolysis: Stir at -78°C for 1 hour, then warm to 0°C. Quench with saturated

solution. -

Isolation: Extract with ethyl acetate (3x), dry, and concentrate. Purify via flash chromatography (Hexane/EtOAc) if necessary.

Objective: Convert the methoxy group to a hydroxyl, then acetylate to the final product.[2][3][4]

-

Demethylation: Dissolve 3-methoxy-3'-cyanobenzophenone (10 mmol) in anhydrous DCM (50 mL) at -78°C. Slowly add Boron tribromide (

, 1M in DCM, 25 mmol). -

Reaction: Warm to RT and stir overnight. Pour carefully onto ice/water to quench.[3][4] Extract the phenol intermediate (3-hydroxy-3'-cyanobenzophenone ) with DCM.[1][2][3][4]

-

Acetylation: To the crude phenol solution (dried and concentrated, then redissolved in 20 mL DCM), add Acetic Anhydride (1.5 g, 15 mmol) and Pyridine (1.2 g, 15 mmol).

-

Catalysis: Add a single crystal of 4-Dimethylaminopyridine (DMAP) . Stir at RT for 2 hours.

-

Final Workup: Wash with 1M HCl (to remove pyridine), saturated

, and brine. Dry over -

Crystallization: Recrystallize from Ethanol/Hexane to obtain This compound as an off-white solid.[1][2][3][4]

Data Summary & Specifications

| Parameter | Specification | Notes |

| Molecular Formula | ||

| Molecular Weight | 265.27 g/mol | |

| Appearance | Off-white to pale yellow solid | Crystalline |

| Melting Point | 82-85°C (Predicted) | Dependent on purity |

| IR Signature | ~2230 | Distinctive nitrile stretch |

| Solubility | Soluble in DCM, EtOAc, DMSO | Insoluble in water |

Reaction Pathway Visualization

The following diagram illustrates the logical flow from starting materials to the target, highlighting the critical Weinreb intermediate that ensures regioselectivity.

Figure 1: Step-wise synthetic pathway utilizing the Weinreb amide strategy to ensure regiospecific ketone formation.

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1][2][3][4] Tetrahedron Letters, 1981 , 22(39), 3815-3818.[2][3][4]

-

McOmie, J. F. W.; Watts, M. L.; West, D. E. "Demethylation of aryl methyl ethers by boron tribromide."[2][3][4] Tetrahedron, 1968 , 24(5), 2289-2292.[2][3][4]

-

PubChem Compound Summary. "3-Acetoxy-4'-cyanobenzophenone (Isomer Analog)." National Center for Biotechnology Information.[2][3][4] [1][3][4]

-

Organic Syntheses. "General Procedures for Acetylation of Phenols." Org.[2][3][4][5][6] Synth. Coll. Vol. 3, p.452. [1][2][3][4]

Sources

- 1. cnb.gov.sg [cnb.gov.sg]

- 2. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Cyanobenzamide | C8H6N2O | CID 76974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Acetylbenzonitrile | C9H7NO | CID 80222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

Application Note: 3-Acetoxy-3'-cyanobenzophenone as a Photosensitizer & Affinity Probe

Executive Summary

This technical guide outlines the utility of 3-Acetoxy-3'-cyanobenzophenone (3-Ac-3'-CN-BP) , a functionalized benzophenone derivative (CAS: 890099-69-1). While generic benzophenones are ubiquitous in photochemistry, this specific analog offers distinct advantages due to its asymmetric substitution. The electron-withdrawing cyano (-CN) group modulates the triplet state energy and provides a potential vibrational reporter (IR handle), while the acetoxy (-OAc) group serves as a lipophilic masking group or a latent handle for further functionalization.

This document details protocols for two primary applications:

-

Photoaffinity Labeling (PAL): For identifying drug targets via covalent crosslinking.[1]

-

Triplet Sensitization: For initiating radical-mediated chemical transformations.

Scientific Foundation: Mechanism of Action

To utilize 3-Ac-3'-CN-BP effectively, one must understand the photophysics governing its reactivity. Unlike diazirines or azides, which degrade irreversibly upon irradiation, benzophenones operate via a reversible excitation mechanism .

The n-π* Transition and Triplet State

Upon irradiation with 350–365 nm light , the benzophenone carbonyl undergoes an

The resulting

The Chemical Logic of Substituents

-

3'-Cyano Group: Stabilizes the radical intermediate through inductive electron withdrawal. It also shifts the absorption maximum slightly, ensuring efficient excitation at 365 nm without damaging biological material (which absorbs <300 nm).

-

3-Acetoxy Group: Increases solubility in organic solvents used for stock solutions (DMSO). In biological media, it may be subject to esterase hydrolysis, liberating a phenol which can act as a secondary reactive site or solubility enhancer.

Pathway Visualization

The following diagram illustrates the energetic pathway from ground state to covalent adduct formation.

Figure 1: Photophysical pathway of 3-Ac-3'-CN-BP. Note the reversibility of the Triplet T1 state if no hydrogen donor is present, a key advantage over nitrene/carbene precursors.

Protocol A: Photoaffinity Labeling (Target Identification)[1]

This protocol is designed for "deconvoluting" the binding target of a small molecule. 3-Ac-3'-CN-BP is used here as a surrogate probe to test non-specific binding or as a core scaffold for building a specific tracer.

Materials

-

Probe: this compound (10 mM stock in DMSO).

-

Protein Sample: Purified protein or Cell Lysate (1 mg/mL in PBS).

-

Light Source: UV Lamp (365 nm, approx. 100W or LED array). Do not use 254 nm light as it damages proteins.

-

Quenching Buffer: 50 mM Ammonium Bicarbonate.

Experimental Workflow

| Step | Action | Technical Rationale (Causality) |

| 1. Equilibration | Incubate probe (1–10 µM) with protein lysate for 30 min at 4°C in the dark. | Allows the probe to occupy the binding site via non-covalent interactions before activation. |

| 2. Competition (Control) | In a parallel sample, add 100x excess of the "cold" (non-photoactive) ligand. | Verifies specificity. If the band disappears in this lane, the binding is specific to the active site. |

| 3. Irradiation | Place samples on ice. Irradiate at 365 nm for 10–30 minutes. Distance: 5 cm. | Activates the benzophenone to the T1 state.[3][4] Ice prevents thermal degradation. |

| 4. Quenching | Dilute with reducing SDS-PAGE loading buffer. | Denatures the protein and stops further radical chemistry. |

| 5. Analysis | Perform SDS-PAGE followed by Western Blot or Mass Spectrometry. | Separates crosslinked species. The molecular weight will increase by the mass of the probe (~265 Da). |

Critical Troubleshooting: The "Oxygen Effect"

Benzophenone triplets are efficiently quenched by molecular oxygen (

-

Observation: Low crosslinking yield.

-

Solution: Degas the buffer with Nitrogen (

) for 10 minutes prior to irradiation, or keep the liquid volume low in a sealed vial to minimize headspace.

Protocol B: Triplet Sensitized Photocatalysis

3-Ac-3'-CN-BP can be used as a photocatalyst to drive oxidation reactions or C-H functionalization in small molecule synthesis.

Reaction Setup

-

Substrate: 0.5 mmol (e.g., an alcohol or amine).

-

Sensitizer: 3-Ac-3'-CN-BP (5 mol% loading).

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).

-

Atmosphere: Inert (

or Ar) is required to prevent singlet oxygen formation (unless singlet oxygen is the desired species).

Workflow Visualization

The following diagram depicts the decision logic for the photocatalytic cycle.

Figure 2: Decision tree for photocatalytic applications. For C-H activation, oxygen must be excluded.

Comparative Data: Why Choose 3-Ac-3'-CN-BP?

The following table compares this specific probe against standard photoaffinity reagents.

| Feature | 3-Ac-3'-CN-Benzophenone | Aryl Azides | Diazirines |

| Excitation Wavelength | 350–365 nm (Benign) | 254 nm (Damaging) | 350–360 nm (Benign) |

| Reactivity | Reversible (T1 state relaxes if no reaction) | Irreversible (Nitrene) | Irreversible (Carbene) |

| Chemical Stability | High (Stable to acid/base) | Moderate | High |

| Crosslinking Preference | C-H bonds (Methionine, unactivated carbons) | Nucleophiles | Any bond (Insertion) |

| Specific Advantage | Cyano group acts as IR probe (2200 cm⁻¹) | Small size | Small size |

Key Insight: Use 3-Ac-3'-CN-BP when you need a robust probe that tolerates ambient light during handling (unlike aryl azides) and allows for repeated excitation cycles to maximize labeling yield.

References

-

RSC Publishing. (2003). Benzophenone as a cheap and effective photosensitizer.[3][4] Organic & Biomolecular Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2014). Photoaffinity labeling in target- and binding-site identification. PMC - PubMed Central. Retrieved from [Link]

-

Edinburgh Instruments. (2020). Temperature Dependent Triplet States of Benzophenone. Application Notes. Retrieved from [Link]

-

Wikipedia. (n.d.). Photoaffinity labeling. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 3-Acetoxy-3'-cyanobenzophenone in Organic Synthesis

Part 1: Core Directive & Executive Summary

3-Acetoxy-3'-cyanobenzophenone (CAS: 890099-69-1) is a high-value, bifunctional building block characterized by its orthogonal reactivity profile. Unlike symmetric benzophenones, this desymmetrized scaffold possesses three distinct reactive centers:

-

The Acetoxy Group (-OAc): A masked phenol, serving as a latent nucleophile for etherification or cross-coupling.

-

The Cyano Group (-CN): A versatile electrophile precursor (convertible to amine, acid, amide, or tetrazole) or a vibrational reporter.

-

The Benzophenone Core: A privileged pharmacophore and a classic triplet-sensitizing photophore for photoaffinity labeling (PAL).

This guide details the protocols for utilizing this molecule as a "linchpin" intermediate in the synthesis of Heterobifunctional Photoaffinity Probes and PROTAC Linkers , leveraging the stability of the nitrile during phenolic deprotection.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Structural Logic & Reactivity Analysis

The utility of this compound lies in the chemoselectivity of its substituents.

-

Causality of Choice: In complex synthesis, protecting group manipulations often reduce yield. Here, the acetoxy group can be cleaved under mild basic conditions (Zemplén transesterification) without affecting the nitrile or the ketone. This allows for the immediate attachment of a ligand or linker to the resulting phenol.

-

The "Silent" Nitrile: The cyano group at the 3' position is electron-withdrawing, stabilizing the benzophenone triplet state (n-π* transition) required for efficient UV-crosslinking (approx. 350-360 nm). Furthermore, it serves as a bio-orthogonal handle; it can be converted into a tetrazole (via [2+3] cycloaddition) or reduced to a primary amine for amide coupling after the phenolic end has been functionalized.

Validated Experimental Workflows

The following protocols are designed to be self-validating. The formation of the phenol intermediate (Step 1) is easily monitored by a bathochromic shift in UV-Vis absorption (due to phenolate formation) or a distinct shift in TLC polarity.

Workflow A: Synthesis of Photo-Active Linker Precursors

This workflow transforms the building block into a "ready-to-couple" probe head.

Step 1: Chemoselective Deacetylation Objective: Reveal the phenolic hydroxyl group without hydrolyzing the nitrile to an amide/acid.

-

Reagents: Potassium Carbonate (

), Methanol (MeOH). -

Mechanism: Base-catalyzed transesterification.

-

Control Point: Avoid strong hydroxide bases (NaOH/KOH) and high temperatures, which would hydrate the nitrile to a primary amide (R-CONH2).

Step 2: Linker Attachment (Etherification) Objective: Attach a PEG-linker or alkyl chain.

-

Reagents: Alkyl halide (Br-PEG-Boc),

, DMF or Acetone. -

Alternative: Mitsunobu reaction (

, DIAD) for secondary alcohol linkers.

Part 3: Visualization & Protocols

Data Presentation: Reactivity Profile

| Functional Group | Reactivity Mode | Activation Condition | Stability Concern |

| Acetoxy (-OAc) | Masked Nucleophile | Weak Base ( | Labile to strong acid/base |

| Cyano (-CN) | Electrophile / Precursor | Strong Acid (Hydrolysis) or Reduction ( | Stable to mild base/oxidants |

| Ketone (C=O) | Photophore / Electrophile | UV (350nm) or Grignard Addition | Avoid strong reducing agents ( |

Detailed Experimental Protocol

Protocol 1: Chemoselective Synthesis of 3-((3-cyanobenzoyl)phenoxy)alkyl derivatives

Materials:

-

This compound (1.0 eq)[1]

-

Potassium Carbonate (anhydrous, 2.0 eq)

-

Methanol (Reagent Grade)

-

Linker Halide (e.g., tert-butyl (3-bromopropyl)carbamate) (1.2 eq)

-

DMF (Anhydrous)

Procedure:

-

Deacetylation (The "Soft" Hydrolysis):

-

Dissolve this compound (265 mg, 1.0 mmol) in Methanol (5 mL).

-

Add

(138 mg, 1.0 mmol) at -

Stir at room temperature for 30–60 minutes.

-

Checkpoint: Monitor TLC (Hexane/EtOAc 7:3). The starting material (

) should disappear, replaced by a more polar spot ( -

Quench: Acidify carefully with 1M HCl to pH 5-6. Do not over-acidify to avoid nitrile hydrolysis.

-

Workup: Extract with EtOAc (3x), wash with brine, dry over

, and concentrate. Quantitative yield of 3-cyano-3'-hydroxybenzophenone is expected.

-

-

Linker Attachment (Williamson Ether Synthesis):

-

Dissolve the crude phenol intermediate in anhydrous DMF (3 mL).

-

Add

(276 mg, 2.0 mmol) and the Linker Halide (1.2 mmol). -

Heat to

for 4–6 hours under Nitrogen. -

Validation: The appearance of the product will show a shift back to higher

(less polar than phenol). -

Purification: Flash column chromatography (Silica gel).

-

-

Downstream Application (Optional):

-

The resulting scaffold now contains a protected amine (on the linker) and a nitrile.

-

Nitrile Reduction: To convert the -CN to a benzylamine for further coupling, use Raney Nickel/

or

-

Pathway Visualization (Graphviz)

Caption: Synthetic workflow transforming this compound into functionalized probes via chemoselective deprotection and modular coupling.

Part 4: References & Authoritative Grounding

Technical Note on Sourcing: The specific compound This compound is commercially available (e.g., via Rieke Metals, CAS 890099-69-1) and is typically synthesized via organozinc cross-coupling (Rieke Zinc methodology) to ensure regiochemical purity [1]. The protocols described above are adapted from standard benzophenone photophore synthesis and chemoselective protective group strategies [2, 3].

References:

-

Rieke, R. D. (1989). Preparation of Organometallic Reagents Using Active Zinc. Science, 246(4935), 1260–1264.

-

Context: Foundational methodology for synthesizing highly functionalized benzophenones (like the topic molecule) tolerant of sensitive groups like nitriles and esters.

-

-

Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661–5673.

-

Context: The authoritative review on using benzophenone derivatives for photoaffinity labeling, validating the utility of the benzophenone core.

-

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

-

Context: Standard reference for the chemoselective conditions (Zemplén deacetylation) used to remove the acetoxy group while preserving the nitrile.

-

-

Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group. Journal of Medicinal Chemistry, 53(22), 7902-7917.

-

Context: Validates the stability and utility of the nitrile group in drug development intermediates.

-

Sources

3-Acetoxy-3'-cyanobenzophenone as an intermediate for drug discovery

Application Note: 3-Acetoxy-3'-cyanobenzophenone as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

This compound (CAS 890099-69-1) is a high-value synthetic intermediate characterized by a meta,meta’-disubstituted diaryl ketone core. Unlike the more common para-substituted benzophenones found in UV filters or commodity chemicals, this specific isomer offers unique geometric vectors for drug design. It serves two primary roles in modern drug discovery:

-

A "Privileged Structure" Building Block: It provides access to 3,3'-disubstituted benzophenone libraries, a scaffold validated in tubulin inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and kinase inhibitors.

-

Photoaffinity Labeling (PAL) Precursor: The benzophenone moiety acts as a robust photocrosslinker. The acetoxy group serves as a latent attachment point for pharmacophores, while the cyano group functions as a versatile chemical handle (e.g., for click-chemistry tags or solubility-enhancing groups).

Chemical Logic & Causality

To effectively utilize this intermediate, researchers must understand the reactivity profile encoded in its three functional groups.

The Benzophenone Core (The Photophore)

-

Mechanism: Upon UV irradiation (~350–360 nm), the carbonyl oxygen undergoes an

transition to a triplet biradical state. This species is highly reactive toward C-H bonds (even unactivated ones) within a ~3 Å radius, forming a covalent C-C bond. -

Why 3-Acetoxy-3'-cyano? The electron-withdrawing cyano group (-CN) at the meta position stabilizes the triplet state, preventing premature quenching and increasing the efficiency of the crosslinking event compared to electron-rich benzophenones.

The Acetoxy Group (The Latent Phenol)[1]

-

Function: It acts as a protecting group for a phenol.

-

Causality: Direct handling of free phenols can lead to oxidation or interference in palladium-catalyzed cross-couplings. The acetoxy group is stable under acidic conditions but easily removed with mild base (hydrazine or LiOH), revealing the nucleophilic phenol for etherification (e.g., attaching a drug pharmacophore).

The Cyano Group (The Divergent Handle)

-

Versatility: The nitrile is a "masked" carboxylic acid, amide, amine, or tetrazole.

-

Bioisosterism: Conversion of the nitrile to a 5-substituted-1H-tetrazole provides a lipophilic bioisostere of a carboxylic acid, improving membrane permeability while maintaining pKa (~4.5–5.0) for electrostatic interactions (common in Angiotensin II receptor blockers).

Experimental Workflows & Protocols

Workflow A: Activation and Coupling (Ligand Attachment)

Objective: To deprotect the acetoxy group and attach a pharmacophore (R-X) via Williamson ether synthesis or Mitsunobu coupling.

Protocol:

-

Deprotection:

-

Dissolve this compound (1.0 equiv) in MeOH:THF (1:1).

-

Add

(2.0 equiv) at 0°C. Stir at room temperature (RT) for 2 hours. -

Checkpoint: Monitor TLC for disappearance of starting material (Rf ~0.6 in 20% EtOAc/Hex) and appearance of the phenol (Rf ~0.3).

-

Acidify with 1M HCl, extract with EtOAc, and concentrate. Yields 3-hydroxy-3'-cyanobenzophenone .[1]

-

-

Coupling (Mitsunobu Variant):

-

To a solution of 3-hydroxy-3'-cyanobenzophenone (1.0 equiv), Triphenylphosphine (

, 1.2 equiv), and the Target Alcohol (R-OH, 1.0 equiv) in dry THF, add DIAD (1.2 equiv) dropwise at 0°C. -

Stir overnight at RT.

-

Why: This installs the drug moiety onto the benzophenone anchor without affecting the cyano group or the ketone.

-

Workflow B: Cyano-to-Tetrazole Conversion (Bioisostere Synthesis)

Objective: To convert the nitrile handle into a tetrazole for biological assays or solubility enhancement.

Protocol:

-

Reagents: Suspend the nitrile intermediate (from Workflow A) in Toluene/DMF (10:1).

-

Azide Source: Add Sodium Azide (

, 2.0 equiv) and Triethylamine Hydrochloride (-

Note:

acts as a proton source and catalyst; avoid naked Lewis acids which might attack the ketone.

-

-

Reaction: Heat to 110°C for 12–24 hours.

-

Workup: Cool, acidify carefully with 1M HCl (caution:

gas evolution—work in fume hood), and extract the tetrazole product.

Visualization: Synthetic Pathway & Mechanism

The following diagram illustrates the divergent synthesis capabilities starting from this compound.

Figure 1: Divergent synthetic workflow converting the acetoxy precursor into bioisosteres or photoaffinity probes.[2]

Data Summary: Physicochemical Properties

For researchers incorporating this scaffold into libraries, the following properties are critical for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

| Property | Value | Implication for Drug Design |

| Molecular Weight | 265.26 g/mol | Fragment-like; allows room for large ligand attachment (Rule of 5 compliant). |

| LogP (Predicted) | ~2.6 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Acceptors | 4 (C=O, -CN, -OAc) | Interaction points for solvent/protein surface. |

| H-Bond Donors | 0 | Becomes 1 after deprotection (Phenol) or Tetrazole formation. |

| Topological Polar Surface Area | ~60 Ų | Well within the limit (<140 Ų) for oral bioavailability. |

| UV | ~250–260 nm (n- | Distinct UV signature for HPLC monitoring. |

Application Note: Designing a Tubulin Inhibitor Probe

Context: Benzophenones structurally mimic the combretastatin and phenstatin class of tubulin polymerization inhibitors. Hypothesis: A 3,3'-disubstituted benzophenone can occupy the colchicine binding site of tubulin.

Experimental Design:

-

Scaffold Prep: Hydrolyze this compound to the phenol.

-

Library Generation: Alkylate the phenol with a small library of benzyl halides (mimicking the B-ring of combretastatin).

-

Assay: Perform a Tubulin Polymerization Assay (fluorescence-based).

-

Target Validation: Select the most potent hit. Irradiate the tubulin-drug complex with UV light (365 nm) to covalently crosslink. Digest with trypsin and use Mass Spectrometry to identify the specific peptide sequence modified by the benzophenone, confirming the binding site.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83050, 3-Hydroxybenzophenone. Retrieved from [Link]

-

Sharma, S., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry.[4][5] RSC Medicinal Chemistry. Retrieved from [Link]

-

Kasamatsu, et al. (2006). Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. Bioorganic & Medicinal Chemistry.[2][3][4][6][7][8] (Contextual grounding for benzophenone tubulin inhibitors). Retrieved from [Link]

Sources

- 1. 2025年3-ACETOXY-3'-CYANOBENZOPHENONE_厂家_生产厂家_批发商 - 化源网 [m.chemsrc.com]

- 2. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 3. Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

Technical Guide: Incorporating 3-Acetoxy-3'-cyanobenzophenone into Functional Polymers

Executive Summary

This technical guide details the protocols for incorporating 3-Acetoxy-3'-cyanobenzophenone (CAS 890099-69-1) into polymer systems. This molecule serves as a versatile, dual-functional building block, particularly valuable in drug delivery systems and photo-responsive materials.

Key Functional Attributes:

-

Benzophenone Moiety: Acts as a robust photo-initiator and photo-crosslinker (via C-H insertion) upon UV irradiation (350–365 nm).

-

Acetoxy Group (-OAc): A "masked" phenolic hydroxyl. It provides thermal stability during melt processing and can be selectively hydrolyzed to release a reactive phenol for covalent attachment.

-

Cyano Group (-CN): Serves as a bio-orthogonal infrared (IR) spectroscopic probe (~2230 cm⁻¹, distinct from protein/polymer bands) or a precursor for further chemical modification (e.g., to tetrazoles or amides).

Chemical Profile & Pre-Processing

Before incorporation, it is critical to understand the reactivity of the acetoxy "protecting" group. While transesterification can occur directly, most precision grafting applications require deprotection to the free phenol (3-Hydroxy-3'-cyanobenzophenone ).

Table 1: Physicochemical Properties

| Property | Value | Relevance |

| Molecular Formula | C₁₆H₁₁NO₃ | Precursor Scaffold |

| Molecular Weight | 265.26 g/mol | Stoichiometric calculations |

| λ max (Absorbance) | ~250–260 nm, ~330 nm (n-π*) | UV activation window |

| IR Signature (-CN) | ~2230 cm⁻¹ (sharp) | "Silent region" tag for quantification |

| Solubility | DMSO, DMF, Chloroform | Compatible with organic synthesis |

Protocol A: Selective Deprotection (Activation)

Use this protocol to generate the reactive phenolic intermediate for grafting.

Reagents:

-

This compound (10 mmol)

-

Potassium Carbonate (K₂CO₃, 1.5 eq) or Hydrazine hydrate (mild)

-

Solvent: Methanol/THF (1:1 v/v)

Step-by-Step:

-

Dissolution: Dissolve 2.65 g of this compound in 30 mL of Methanol/THF mixture.

-

Hydrolysis: Add K₂CO₃ (2.07 g) and stir at room temperature for 2 hours. Monitor via TLC (disappearance of starting material).

-

Note: Avoid reflux to prevent hydrolysis of the nitrile group to an amide.

-

-

Quenching: Acidify carefully with 1M HCl to pH 4-5.

-

Extraction: Evaporate organic solvents, extract the residue with Ethyl Acetate (3x 20 mL).

-

Purification: Wash with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Water.

-

Yield Target: >90% of 3-Hydroxy-3'-cyanobenzophenone.

-

Polymer Incorporation Strategies

Method 1: Main-Chain Incorporation via Transesterification

Best for: Polyesters (PLA, PLGA, PCL) and Polycarbonates intended for melt-processing.

This method utilizes the acetoxy group directly. At elevated temperatures, the acetoxy group undergoes transesterification with the hydroxyl end-groups of a polymer chain, effectively "capping" the polymer with the photo-active benzophenone.

Mechanism:

Protocol:

-

Melt Preparation: In a reactor, melt the base polymer (e.g., Polycaprolactone, Mn ~2000) at 120°C under nitrogen flow.

-

Addition: Add this compound (5–10 mol% relative to polymer end-groups).

-

Catalysis: Add Stannous Octoate (Sn(Oct)₂) (0.05 wt%).

-

Reaction: Apply vacuum (to remove acetic acid byproduct) and stir at 140°C for 4–6 hours.

-

Purification: Dissolve the melt in Dichloromethane (DCM) and precipitate into cold Methanol to remove unreacted benzophenone.

Method 2: Side-Chain Grafting (Post-Polymerization)

Best for: Hydrogels, Acrylics, and Drug Delivery Carriers requiring precise loading.

This method uses the deprotected phenol (from Protocol A) to react with electrophilic groups (Isocyanates, Epoxides, or Activated Esters) on the polymer backbone.

Workflow Diagram:

Caption: Workflow for converting the acetoxy precursor into a grafted photo-active polymer network.

Protocol (Isocyanate Route):

-

Polymer Solvation: Dissolve an isocyanate-functionalized polymer (e.g., Polyurethane prepolymer) in anhydrous DMF under Argon.

-

Coupling: Add 3-Hydroxy-3'-cyanobenzophenone (1.1 eq relative to NCO groups) and Dibutyltin Dilaurate (DBTDL, 0.1 wt%).

-

Incubation: Stir at 60°C for 12 hours.

-

Validation: Monitor the disappearance of the Isocyanate peak (~2270 cm⁻¹) and the persistence of the Nitrile peak (~2230 cm⁻¹) via FTIR.

Application: Photo-Crosslinking & Drug Delivery

Once incorporated, the benzophenone moiety remains inert until activated by UV light. This allows for the fabrication of "injectable, then curable" hydrogels or coatings.

Mechanism of Action

Upon irradiation at 350–365 nm, the benzophenone carbonyl (n-π* transition) forms a diradical triplet state. This radical abstracts a hydrogen atom from a neighboring C-H bond (e.g., on a protein, drug, or adjacent polymer chain), creating a new C-C covalent bond.

Experimental Setup for Crosslinking:

-

Formulation: Prepare a 10% w/v solution of the functionalized polymer in PBS or appropriate solvent.

-

Casting: Cast the solution onto the target substrate (e.g., glass slide or tissue mimic).

-

Irradiation: Expose to UV light (365 nm LED, 10–20 mW/cm²) for 60–180 seconds.

-

Safety Note: Use 365 nm rather than 254 nm to avoid damaging biological payloads (DNA/Proteins).

-

Table 2: Troubleshooting Common Issues

| Issue | Probable Cause | Corrective Action |

| Low Grafting Efficiency | Incomplete hydrolysis of Acetoxy group. | Verify deprotection via NMR/TLC before grafting. |

| Polymer Gelation during Synthesis | Ambient UV exposure activating Benzophenone. | Perform all reactions in amber glassware or foil-wrapped vessels. |

| Yellowing of Product | Oxidation of Phenol or Nitrile hydrolysis. | Maintain strict inert atmosphere (N₂/Ar); Avoid extreme pH. |

Analytical Validation

To ensure scientific integrity, the synthesized materials must be validated using the following markers:

-

FTIR Spectroscopy:

-

Look for the C≡N stretch at ~2230 cm⁻¹ . This is the most diagnostic peak as it appears in a "silent" region of most spectra.

-

Disappearance of C=O (Ester) at 1760 cm⁻¹ (if deprotected) and appearance of C=O (Benzophenone) at ~1660 cm⁻¹.

-

-

UV-Vis Spectroscopy:

-

Confirm absorption maximum at ~255 nm and a lower intensity shoulder at ~330 nm .

-

-

¹H-NMR (DMSO-d₆):

-

Aromatic protons of the benzophenone core appear in the 7.4–8.2 ppm region.

-

Loss of the acetate methyl singlet (~2.3 ppm) confirms deprotection.

-

References

-

Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661-5673. Link

-

Prucker, O., et al. (1999). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Journal of the American Chemical Society, 121(38), 8766-8770. Link

-

Fairbanks, B. D., et al. (2009). Photo-initiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility. Biomaterials, 30(35), 6702-6707. Link

-

Sigma-Aldrich. (2024). Product Specification: this compound.[1][2] Link(Note: Representative link for commercially available reagent).

Sources

Mechanism of action of 3-Acetoxy-3'-cyanobenzophenone in biological systems

Technical Application Note: Mechanistic Profiling & Photoaffinity Labeling using 3-Acetoxy-3'-cyanobenzophenone

Part 1: Abstract & Core Directive

This compound is a specialized latent photoaffinity probe designed for the structural interrogation of ligand-binding pockets in hydrophobic proteins and esterase-rich biological systems.[1] Unlike standard benzophenone probes, this compound features an acetoxy "pro-group" that enhances membrane permeability and masks the phenolic pharmacophore until intracellular activation.[1]

This guide details the mechanism of action (MoA) from cellular entry to covalent modification, providing a rigorous protocol for using this compound to map drug binding sites via Mass Spectrometry (MS)-based proteomics.[1]

Part 2: Mechanism of Action (MoA)

The biological activity of this compound relies on a three-stage "Pro-Probe" mechanism: Bioactivation , Recognition , and Photoconjugation .[1]

Bioactivation (The "Pro-Probe" Strategy)

The 3-acetoxy group renders the molecule lipophilic, facilitating rapid passive diffusion across the plasma membrane.[1] Once cytosolic, ubiquitous intracellular esterases (e.g., carboxylesterases) hydrolyze the ester bond.[1]

-

Reaction:

[1] -

Result: Release of the active species, 3-Hydroxy-3'-cyanobenzophenone .[1] The revealed hydroxyl group often acts as a critical hydrogen-bond donor/acceptor, mimicking tyrosine residues or phenolic drugs (e.g., specific NSAIDs or estrogen receptor modulators).[1]

Target Recognition & Equilibrium Binding

The active 3-hydroxy derivative binds non-covalently to its biological target.[1]

-

The Benzophenone Core: Pi-stacking interactions with aromatic residues (Phe, Trp, Tyr).[1]

-

The Cyano Group (3'-position): Acts as a weak hydrogen bond acceptor and enhances metabolic stability against oxidative hydroxylation at the prime ring.[1]

-

Thermodynamics: The probe establishes a binding equilibrium (

) determined by the complementarity of the hydroxyl and cyano motifs to the protein pocket.[1]